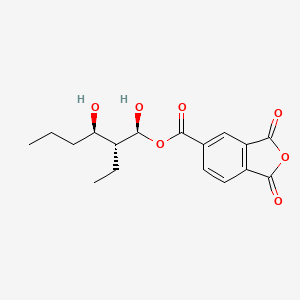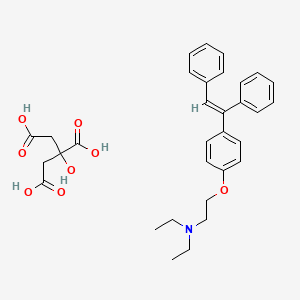
2,2'-(1,2-Ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,2-Ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide) is a complex organic compound with a molecular formula of C20H24N6O2S2. This compound is known for its unique structure, which includes two hydrazinecarbothioamide groups connected by an ethanediylidene bridge. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2,2’-(1,2-Ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide) involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with hydrazine hydrate to yield the hydrazinecarbothioamide derivative. Finally, the ethanediylidene bridge is introduced through a condensation reaction with ethanedial. Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields .
Chemical Reactions Analysis
2,2’-(1,2-Ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where nucleophiles like halides or alkoxides replace the methoxy group.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.
Scientific Research Applications
2,2’-(1,2-Ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anticancer agent, as it can induce apoptosis in cancer cells.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2,2’-(1,2-Ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide) involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. This binding can disrupt cellular processes, leading to cell death in microbial or cancer cells. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, as these complexes can catalyze specific reactions or inhibit enzyme activity .
Comparison with Similar Compounds
Similar compounds to 2,2’-(1,2-Ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide) include:
2,2’-(1,2-Ethanediylidene)bis(N-(2-methyl-2-propanyl)hydrazinecarbothioamide): This compound has a similar structure but with different substituents, leading to variations in its chemical reactivity and applications.
Hydrazinecarbothioamide derivatives: These compounds share the hydrazinecarbothioamide core but differ in their substituents, affecting their biological and chemical properties.
Properties
CAS No. |
124041-18-5 |
|---|---|
Molecular Formula |
C20H24N6O2S2 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(E)-[(2E)-2-[(4-methoxyphenyl)methylcarbamothioylhydrazinylidene]ethylidene]amino]thiourea |
InChI |
InChI=1S/C20H24N6O2S2/c1-27-17-7-3-15(4-8-17)13-21-19(29)25-23-11-12-24-26-20(30)22-14-16-5-9-18(28-2)10-6-16/h3-12H,13-14H2,1-2H3,(H2,21,25,29)(H2,22,26,30)/b23-11+,24-12+ |
InChI Key |
NYRLMLIHNWXSOE-ASIDMNOUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=S)N/N=C/C=N/NC(=S)NCC2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NN=CC=NNC(=S)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aS,4S,9R,9aR)-4-(4-fluoroanilino)-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f]isobenzofuran-1-one](/img/structure/B12739161.png)






![1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine](/img/structure/B12739221.png)



